![molecular formula C12H14Cl2N2O B6332269 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine CAS No. 1240577-19-8](/img/structure/B6332269.png)
1-(2,4-Dichlorobenzoyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,4-Dichlorobenzoyl)-2-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “2,4-Dichlorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with two chlorine atoms .
Chemical Reactions Analysis
The reactivity of “1-(2,4-Dichlorobenzoyl)-2-methylpiperazine” would depend on the specific conditions and reagents present. Piperazines can participate in various chemical reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dichlorobenzoyl)-2-methylpiperazine” would depend on its specific structure. For example, dichlorobenzoyl peroxide is a diacyl peroxide that is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine is the enzyme Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene . Many bleaching herbicides with different core structures inhibit PD .
Mode of Action
It is suggested that the compound may interact with its targets, such as pd, and cause changes that inhibit the function of these targets . This interaction could potentially lead to the inhibition of the carotenogenic pathway .
Biochemical Pathways
The compound affects the carotenogenic pathway by inhibiting the enzyme PD . This inhibition disrupts the normal functioning of the pathway, leading to downstream effects.
Result of Action
Given its potential inhibition of pd, it is likely that the compound affects the production of carotenoids
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXQMCDSIZPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)-2-methylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.